REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]2[CH:11]=[CH:10][N:9]=[C:8]([Cl:12])[C:5]2=[N:6][CH:7]=1.[CH3:13][O-:14].[Na+].CO>CN(C)C=O.O>[Cl:12][C:8]1[C:5]2=[N:6][CH:7]=[C:2]([O:14][CH3:13])[N:3]=[C:4]2[CH:11]=[CH:10][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=C2C(=NC1)C(=NC=C2)Cl
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
6.09 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=2C1=NC=C(N2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.81 mmol | |
AMOUNT: MASS | 550 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |